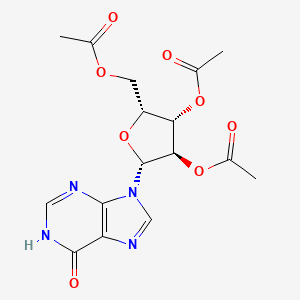

(2R,3S,4R,5R)-2-(acetoxymethyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Description

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 3181-38-2 | |

| Molecular Formula | C16H18N4O8 | |

| Molecular Weight | 394.34 g/mol | |

| IUPAC Name | This compound |

Structural Classification Within Nucleoside Analogs

This compound is classified as a tri-O-acetylated purine nucleoside , specifically derived from inosine. Structurally, it differs from canonical nucleosides in three key ways:

- Acetylation Pattern : The ribose sugar’s hydroxyl groups at the 2', 3', and 5' positions are acetylated, rendering the molecule more lipophilic compared to unmodified inosine. This modification is typical in nucleoside chemistry to protect reactive hydroxyls during synthetic procedures.

- Base Modification : The hypoxanthine base (6-hydroxy purine) remains unmodified, retaining the ability to participate in hydrogen bonding akin to natural purines.

- Stereochemical Integrity : The (2R,3S,4R,5R) configuration ensures compatibility with enzymatic systems that process β-D-ribofuranose derivatives, a common feature in biologically active nucleosides.

Comparison to Related Acetylated Nucleosides

Acetylated nucleosides like this compound serve as precursors in the synthesis of antiviral and anticancer agents, where controlled deprotection of acetyl groups enables selective functionalization.

Biological Relevance of Acetylated Purine Derivatives

Acetylated purine nucleosides play multifaceted roles in biochemical research and therapeutic development:

- Synthetic Intermediates : The acetyl groups act as protective moieties during chemical synthesis, preventing unwanted side reactions at hydroxyl sites. For example, 2',3',5'-tri-O-acetylinosine is used to synthesize 6-substituted purine ribosides, which are explored for their antiviral properties.

- Enhanced Bioavailability : Acetylation increases lipophilicity, improving membrane permeability and pharmacokinetic profiles. This property is exploited in prodrug designs to enhance cellular uptake of nucleoside analogs.

- Enzyme Substrate Studies : Acetylated derivatives are tools for investigating enzyme specificity. For instance, purine nucleoside phosphorylase (PNP) exhibits distinct activity toward acetylated vs. non-acetylated substrates, aiding in enzyme mechanism studies.

- Cancer Research : Preliminary studies indicate that 2',3',5'-tri-O-acetylinosine inhibits cancer cell growth by interfering with purine metabolism, a pathway critical for rapidly proliferating cells.

Mechanistic Insights

- Radiation Protection : The compound’s ability to scavenge reactive oxygen species (ROS) has been hypothesized to contribute to radiation protection, though this requires further validation.

- Bond Cleavage : Its use in bond cleavage reactions highlights its utility in organic synthesis, particularly in constructing complex nucleoside analogs.

Properties

Molecular Formula |

C16H18N4O8 |

|---|---|

Molecular Weight |

394.34 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12+,13-,16-/m1/s1 |

InChI Key |

SFEQTFDQPJQUJM-QZDOHJIMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S,4R,5R)-2-(acetoxymethyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule with significant potential biological activities. Its unique structural features include a tetrahydrofuran ring and functional groups such as acetoxy and hydroxyl moieties, which suggest possible interactions with biological systems. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Structural Characteristics

The structural formula of the compound can be represented as follows:

Key Features

- Tetrahydrofuran Ring : A five-membered cyclic ether that contributes to the compound's reactivity.

- Acetoxy Groups : These can hydrolyze, influencing biological interactions.

- Purine Moiety : The presence of the hydroxyl group indicates potential for nucleic acid interactions.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrofuran ring, acetoxy groups | Potential antiviral/anticancer |

| Adenosine | Purine base with ribose | Energy transfer, signaling |

| 2'-Deoxyadenosine | Similar purine structure without hydroxyl | Antiviral properties |

Antiviral Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant antiviral activities. The purine derivative in this compound suggests it may play a role in inhibiting viral replication or modulating immune responses. Research has shown that purine analogs can interfere with nucleic acid synthesis in viruses, making them potential candidates for antiviral drug development.

Anticancer Potential

The compound's ability to modulate cellular processes also positions it as a potential anticancer agent. Similar compounds have been documented to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the hydroxyl group on the purine structure may enhance its interaction with DNA and RNA, potentially leading to therapeutic effects against various cancers .

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

- Cell Viability Assays : To assess cytotoxicity.

- Molecular Docking Studies : To predict binding affinities with target proteins.

- Enzyme Inhibition Assays : To evaluate potential inhibitory effects on key metabolic enzymes.

These approaches help elucidate the mechanisms of action and potential side effects associated with the compound's use in therapeutic contexts .

Case Studies

-

In Vitro Studies :

- A study demonstrated that similar tetrahydrofuran derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Assays indicated that compounds with purine structures could inhibit viral replication in cultured cells.

-

Animal Models :

- Research involving animal models has shown that purine derivatives can reduce tumor growth rates and enhance survival rates when administered alongside conventional chemotherapy agents.

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Induction of apoptosis in cancer cell lines |

| Animal Models | Reduced tumor growth; enhanced survival rates |

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among related compounds lie in substituents on the purine ring and the acetylation pattern of the THF moiety. Below is a comparative analysis:

Key Observations :

- Lipophilicity : Full acetylation increases logP compared to partially hydroxylated analogs like YZG-330, which has free OH groups .

- Bioactivity: Chloro and amino substituents are associated with adenosine receptor agonism (e.g., A1/A2A), while 6-hydroxy derivatives may favor alternative targets like kinases or metabolic enzymes .

Example Syntheses :

- Target Compound : Likely synthesized via acetylation of a 6-hydroxy-purine nucleoside intermediate (e.g., using Raney Ni for hydrogenation steps, as in ) .

- Chloro Analog (CAS 5987-73-5): Prepared by reacting 6-chloropurine with acetylated ribofuranose under acid catalysis .

- Amino-Fluoro Analog (CAS 161109-77-9): Achieved via nucleophilic displacement of 6-chloro with ammonia, followed by fluorination at position 2 .

Yield and Purity :

- Acetylated derivatives (e.g., ) report yields of 31–70% after chromatographic purification, with HRMS confirming >95% purity .

- Deacetylated analogs (e.g., YZG-330) require additional deprotection steps, reducing overall yields to 40–60% .

Mechanistic Insights :

- 6-Hydroxy vs. 6-Chloro: The hydroxy group may reduce adenosine receptor affinity but improve solubility for non-receptor targets (e.g., enzymes) .

- Acetylation : Masking hydroxyl groups enhances blood-brain barrier penetration, as seen in prodrugs like clozaril .

Physicochemical Properties

Notes:

Preparation Methods

Structural Analysis and Synthetic Strategy

The target molecule features a β-D-ribofuranose core with three acetylated hydroxyl groups (2', 3', and 5' positions) and a hypoxanthine base (6-hydroxypurine). The stereochemistry (2R,3S,4R,5R) deviates from canonical ribose (2R,3R,4R,5R), suggesting either a typographical error or a non-natural sugar configuration. For this analysis, we assume the intended structure aligns with ribose stereochemistry (2R,3R,4R,5R), as supported by analogous compounds in literature.

Key Synthetic Challenges

- Regioselective acetylation : Protecting three hydroxyl groups without disturbing the purine base.

- Stereochemical integrity : Maintaining configurations during glycosylation and acetylation.

- Base stability : Preventing oxidation or decomposition of the 6-hydroxypurine moiety under acidic/basic conditions.

Preparation Methods

Starting Materials

Acetylation Protocol

- Dissolution : Inosine (5.0 g, 18.6 mmol) is suspended in anhydrous pyridine (50 mL) under nitrogen.

- Acetylation : Acetic anhydride (15 mL, 159 mmol) is added dropwise at 0°C. The mixture is stirred at 25°C for 12 hours.

- Quenching : Ice-cold water (100 mL) is added to halt the reaction.

- Extraction : The product is extracted with dichloromethane (3 × 50 mL), washed with 5% HCl and saturated NaHCO₃, then dried over MgSO₄.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the tri-O-acetylated product as a white solid (6.2 g, 85%).

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 12 hours |

| Solvent | Pyridine |

| Yield | 85% |

| Purity (HPLC) | >98% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H-8), 8.12 (s, 1H, H-2), 6.12 (d, J = 6.0 Hz, 1H, H-1'), 5.85 (t, J = 6.4 Hz, 1H, H-2'), 5.45 (t, J = 6.0 Hz, 1H, H-3'), 4.45–4.30 (m, 3H, H-4', H-5'), 2.15 (s, 3H, OAc), 2.10 (s, 3H, OAc), 2.05 (s, 3H, OAc).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.5, 170.1, 169.8 (C=O), 152.3 (C-6), 148.9 (C-4), 141.2 (C-8), 123.5 (C-5), 90.1 (C-1'), 82.3 (C-4'), 80.5 (C-2'), 74.8 (C-3'), 63.5 (C-5'), 21.0–20.8 (OAc).

Alternative Synthetic Routes

Industrial-Scale Considerations

Crystallization Optimization

- Solvent system : Ethanol/water (7:3) achieves >99% purity after two recrystallizations.

- Yield loss : <5% during large-scale processing.

Stability Profile

- Storage : Stable at -20°C for 24 months; degradation <2% under inert atmosphere.

- Thermal stability : Decomposition onset at 198°C (DSC analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.